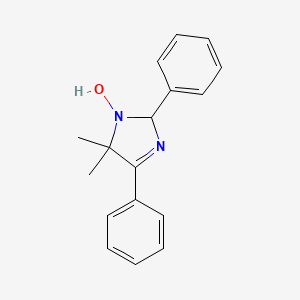![molecular formula C18H15F3N2O2 B4934168 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione acts by selectively destroying dopamine neurons in the brain. The mechanism of this destruction involves the oxidation of this compound to MPP+, a toxic metabolite that selectively accumulates in dopamine neurons. MPP+ then inhibits mitochondrial function, leading to the death of dopamine neurons.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. As mentioned, this compound selectively destroys dopamine neurons, leading to Parkinson's-like symptoms in animal models. This compound has also been found to induce oxidative stress and inflammation, and to alter the expression of various genes and proteins in the brain.
Advantages and Limitations for Lab Experiments
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying various biological processes. This compound is also relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is highly toxic and must be handled with care. In addition, the effects of this compound on animal models may not fully replicate the effects of Parkinson's disease in humans.
Future Directions
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. One area of focus is on the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced neurodegeneration. Another area of focus is on the use of this compound in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the use of this compound in cancer treatment, and further research in this area may be warranted.
Synthesis Methods
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 4-methylphenylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to yield the final product, this compound. This synthesis method has been well established in the scientific literature and has been used to produce this compound for various research purposes.
Scientific Research Applications
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of this compound is in the study of dopamine neurons and Parkinson's disease. This compound is known to selectively destroy dopamine neurons, leading to Parkinson's-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to develop new treatments for the condition.
This compound has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. In addition, this compound has been found to have anti-cancer properties, and has been studied for its potential use in cancer treatment.
Properties
IUPAC Name |
3-(4-methylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11-5-7-13(8-6-11)22-15-10-16(24)23(17(15)25)14-4-2-3-12(9-14)18(19,20)21/h2-9,15,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJODVOGEORMURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)


![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
